molecular formula C26H19BrO B14356467 1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 90964-43-5

1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene

Cat. No.: B14356467
CAS No.: 90964-43-5
M. Wt: 427.3 g/mol
InChI Key: UKILNIPMVLDLFP-UHFFFAOYSA-N
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Description

1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a bromo group and two phenoxyphenyl groups attached to an ethene backbone. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:

    Phenoxyphenyl Substitution: The phenoxyphenyl groups are introduced through a substitution reaction, where phenol derivatives react with the bromo-substituted ethene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromo group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.

    Reduction: Formation of ethene derivatives without the bromo group.

    Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromo group and phenoxyphenyl groups can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromo-1-phenylethanone
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Uniqueness

1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific combination of bromo and phenoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90964-43-5

Molecular Formula

C26H19BrO

Molecular Weight

427.3 g/mol

IUPAC Name

1-(2-bromo-1,2-diphenylethenyl)-2-phenoxybenzene

InChI

InChI=1S/C26H19BrO/c27-26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)28-22-16-8-3-9-17-22/h1-19H

InChI Key

UKILNIPMVLDLFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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